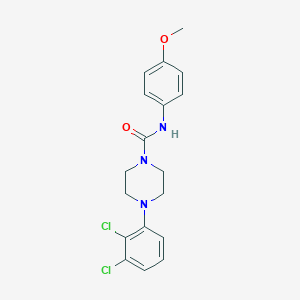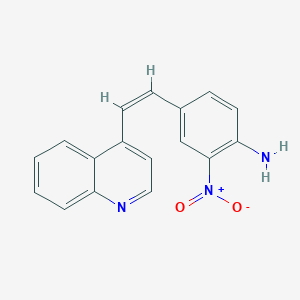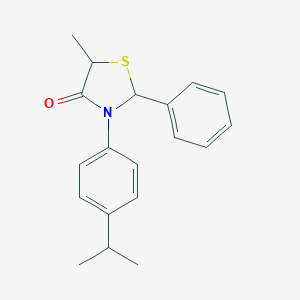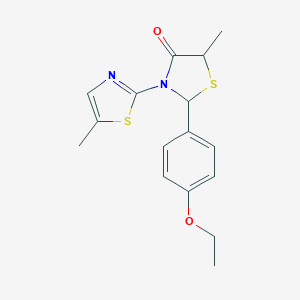
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide, commonly known as ML-18, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ML-18 belongs to the class of piperazinecarboxamide derivatives and has been synthesized using various methods.
Mecanismo De Acción
The exact mechanism of action of ML-18 is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). ML-18 has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
ML-18 has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of various inflammatory mediators such as prostaglandins and cytokines. ML-18 has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, it has been found to exhibit potent anti-angiogenic activity by inhibiting the formation of new blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ML-18 has several advantages for lab experiments. It exhibits high potency and selectivity, making it an ideal candidate for various in vitro and in vivo studies. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, ML-18 has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. Moreover, its toxicity profile has not been fully characterized, which makes it necessary to exercise caution while using it in lab experiments.
Direcciones Futuras
ML-18 has significant potential for future research. It can be further studied for its anti-inflammatory and anti-cancer effects, and its mechanism of action can be elucidated using various molecular biology techniques. Moreover, its pharmacokinetic and toxicity profile can be further characterized to determine its safety and efficacy in vivo. ML-18 can also be studied for its potential therapeutic applications in various angiogenesis-related diseases such as diabetic retinopathy and age-related macular degeneration.
Conclusion:
ML-18 is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It exhibits significant anti-inflammatory, anti-cancer, and anti-proliferative activity and has been found to inhibit the growth of various cancer cell lines. ML-18 has several advantages for lab experiments, but it also has certain limitations that need to be considered while using it in research. ML-18 has significant potential for future research, and its pharmacological properties can be further characterized to determine its efficacy and safety in vivo.
Métodos De Síntesis
The synthesis of ML-18 involves the reaction of 1-(2,3-dichlorophenyl)piperazine with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting compound is then subjected to further reactions to yield the final product. The purity of the compound is ensured by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
ML-18 has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-proliferative activity. ML-18 has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has been found to exhibit potent anti-angiogenic activity, which makes it a potential candidate for the treatment of various angiogenesis-related diseases.
Propiedades
Nombre del producto |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)-1-piperazinecarboxamide |
|---|---|
Fórmula molecular |
C18H19Cl2N3O2 |
Peso molecular |
380.3 g/mol |
Nombre IUPAC |
4-(2,3-dichlorophenyl)-N-(4-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C18H19Cl2N3O2/c1-25-14-7-5-13(6-8-14)21-18(24)23-11-9-22(10-12-23)16-4-2-3-15(19)17(16)20/h2-8H,9-12H2,1H3,(H,21,24) |
Clave InChI |
XASYBPUDKAKEFT-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![5-[1-(4-methoxyphenyl)-1H-tetraazol-5-yl]-N-methyl-4-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B277664.png)
![3,5-dimethyl-4-[5-(1-phenyl-1H-tetraazol-5-yl)-4-(2-thienyl)-2-pyrimidinyl]morpholine](/img/structure/B277665.png)
![4-{5-[2-(3,5-dimethyl-4-morpholinyl)-4-(trifluoromethyl)-5-pyrimidinyl]-1H-tetraazol-1-yl}phenyl methyl ether](/img/structure/B277667.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]butan-1-ol](/img/structure/B277669.png)
![N-{4-[2-(8-amino-4-quinolinyl)vinyl]phenyl}-N,N-dimethylamine](/img/structure/B277673.png)
![N,N-dimethyl-N-{4-[2-(4-quinazolinyl)vinyl]phenyl}amine](/img/structure/B277674.png)
![N-{4-[2-(1,3-benzothiazol-2-yl)vinyl]-3-chlorophenyl}-N,N-dimethylamine](/img/structure/B277675.png)
![3-[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]-1,3-benzothiazol-3-ium](/img/structure/B277676.png)
![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)

![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)

